molecular formula C8H11NO B2764977 4,5,6,7-Tetrahydrobenzofuran-7-ylamine CAS No. 502612-59-1

4,5,6,7-Tetrahydrobenzofuran-7-ylamine

Cat. No. B2764977
CAS RN: 502612-59-1
M. Wt: 137.182
InChI Key: CCPGAJMLVWMBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydrobenzofuran-7-ylamine is a chemical compound with the molecular formula C8H11NO . The average mass of this compound is 137.182 Da.


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydrobenzofuran-7-ylamine and similar compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . These reactions are usually carried out in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydrobenzofuran-7-ylamine consists of a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings . The compound also contains an amine group attached to the seventh carbon of the benzofuran ring.

Future Directions

The future directions for the study of 4,5,6,7-Tetrahydrobenzofuran-7-ylamine and similar compounds are promising. For instance, triazolyl substituted tetrahydrobenzofuran derivatives have shown potential as anti-inflammatory agents . Furthermore, new heterocyclic/benzofuran hybrids have been synthesized and screened for their antimicrobial activity .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5,7H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPGAJMLVWMBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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